molecular formula C6H6N2O3 B12365314 methyl 3-oxo-2H-pyrazine-2-carboxylate

methyl 3-oxo-2H-pyrazine-2-carboxylate

Cat. No.: B12365314
M. Wt: 154.12 g/mol
InChI Key: UWUNPSPILFSSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2H-pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine derivatives with acylating agents under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2H-pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazine alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while reduction can produce pyrazine alcohols.

Scientific Research Applications

Methyl 3-oxo-2H-pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2H-pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9 weakly in certain cell lines, indicating its potential role in apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2H-pyrazine-2-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 3-oxo-2H-pyrazine-2-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-4H,1H3

InChI Key

UWUNPSPILFSSFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)N=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.